molecular formula C14H10N2O4 B14385333 2-Methoxy-3-nitroacridin-9(10H)-one CAS No. 89974-78-7

2-Methoxy-3-nitroacridin-9(10H)-one

Cat. No.: B14385333
CAS No.: 89974-78-7
M. Wt: 270.24 g/mol
InChI Key: BDUJPRXRBGIWIQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, characterized by its methoxy and nitro functional groups, may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Methoxy-3-aminoacridin-9(10H)-one.

    Substitution: Various substituted acridine derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Methoxy-3-nitroacridin-9(10H)-one may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its acridine core structure.

    Organic Synthesis: Intermediate in the synthesis of more complex acridine derivatives.

    Materials Science: Possible applications in the development of organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitroacridin-9(10H)-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it may intercalate into DNA, disrupting the replication process and inducing cell death. The nitro group could also undergo bioreduction, generating reactive intermediates that cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacridin-9(10H)-one: Lacks the nitro group, potentially less reactive.

    3-Nitroacridin-9(10H)-one: Lacks the methoxy group, different electronic properties.

    2-Methoxy-3-aminoacridin-9(10H)-one: Reduced form of the nitro compound, different biological activity.

Uniqueness

2-Methoxy-3-nitroacridin-9(10H)-one is unique due to the presence of both methoxy and nitro functional groups, which can influence its reactivity, electronic properties, and potential biological activities. The combination of these groups may enhance its utility in various applications compared to similar compounds.

Properties

CAS No.

89974-78-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-methoxy-3-nitro-10H-acridin-9-one

InChI

InChI=1S/C14H10N2O4/c1-20-13-6-9-11(7-12(13)16(18)19)15-10-5-3-2-4-8(10)14(9)17/h2-7H,1H3,(H,15,17)

InChI Key

BDUJPRXRBGIWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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